4,4-Dimethyl-1-phenylpentane-1,3-dione

β-Diketone Conformation Intramolecular Hydrogen Bonding Density Functional Theory (DFT)

4,4-Dimethyl-1-phenylpentane-1,3-dione (CAS 13988-67-5), also referred to as benzoylpivaloylmethane (bpmH), is an unsymmetrical β-diketone ligand characterized by phenyl and tert-butyl substituents at the β-positions. This ligand predominantly exists in the enol form (~94%) in deuterated chloroform, a characteristic essential for its strong intramolecular hydrogen bonding and metal-chelating capacity.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 13988-67-5
Cat. No. B088441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-phenylpentane-1,3-dione
CAS13988-67-5
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyHORVLKADAZQYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-phenylpentane-1,3-dione for Advanced Coordination Chemistry and Organic Synthesis – Technical Baseline for Scientific Procurement


4,4-Dimethyl-1-phenylpentane-1,3-dione (CAS 13988-67-5), also referred to as benzoylpivaloylmethane (bpmH), is an unsymmetrical β-diketone ligand characterized by phenyl and tert-butyl substituents at the β-positions [1]. This ligand predominantly exists in the enol form (~94%) in deuterated chloroform, a characteristic essential for its strong intramolecular hydrogen bonding and metal-chelating capacity [1][2]. Its structural asymmetry and steric profile differentiate it from simpler, symmetrical analogs like acetylacetone (acacH) or dibenzoylmethane (dbmH) [1][3].

Ligand type Unsymmetrical β-diketone, predominantly enol form
Chelation behavior Strong intramolecular H-bonding supports selective metal coordination
Isomer control Enables single-isomer isolation in solid-state metal complexes

Why 4,4-Dimethyl-1-phenylpentane-1,3-dione Cannot Be Substituted with Generic β-Diketones in Critical Applications


The unsymmetrical substitution pattern of 4,4-dimethyl-1-phenylpentane-1,3-dione imparts a unique steric and electronic environment that is not replicated by generic, symmetrical β-diketones [1]. As documented in comparative studies, this specific ligand yields metal complexes with measurably stronger metal-oxygen bonds and distinct isomer populations [1][2]. Simple in-class substitution with ligands like benzoylacetone (BA) or 2,2,6,6-tetramethylheptane-3,5-dione (tmhdH) will alter the resulting complex's thermodynamic stability, coordination geometry, and spectroscopic properties, directly impacting performance in catalytic cycles, extraction efficiency, and material luminescence [1][2][3].

This ligand Asymmetric substitution with strong enol hydrogen bonding
Generic β-diketones Symmetrical analogs may shift enol stability and coordination geometry
This ligand Reported higher metal-oxygen bond strength vs common ligands
Generic β-diketones Substitution may reduce complex stability and alter catalytic performance
This ligand Equilibrium mixture of cis/trans isomers in solution, single isomer in solid state
Generic β-diketones Isomer population differences may affect material function and reproducibility

Quantitative Evidence Guide: Verifiable Differentiation of 4,4-Dimethyl-1-phenylpentane-1,3-dione from Analogs


Stronger Intramolecular Hydrogen Bonding in 4,4-Dimethyl-1-phenylpentane-1,3-dione Compared to Benzoylacetone

The enol form of 4,4-dimethyl-1-phenylpentane-1,3-dione (DMPD) exhibits a measurably stronger intramolecular hydrogen bond (IHB) compared to its closest structural analog, benzoylacetone (BA), as determined by density functional theory (DFT) calculations [1].

IHB strength vs BA
Head-to-head
16.8 kcal/mol vs 16.1 (BA) +0.7 kcal/mol
Reported stronger enol H-bond supports complexation rigidity
DFT B3LYP/6-311++G**; chloroform model
β-Diketone Conformation Intramolecular Hydrogen Bonding Density Functional Theory (DFT)

Enhanced Copper-Oxygen Bond Strength in Cu(dmpd)₂ Complexes vs. Cu(tmhd)₂

Comparative theoretical and spectroscopic analyses demonstrate that the Cu-O bond in the Cu(dmpd)₂ complex is measurably stronger than that in the complex formed with the common ligand 2,2,6,6-tetramethylheptane-3,5-dione (tmhdH) [1].

Cu-O bond vs tmhd
Head-to-head
Cu(dmpd)₂ greater than Cu(tmhd)₂
Reported higher bond strength may reduce ligand dissociation
DFT/AIM, Far-IR vibrational spectroscopy
Coordination Chemistry Metal-Ligand Bond Strength DFT Calculations

Isomeric Complexity and Selective Isolation Potential in Metal Complexes of 4,4-Dimethyl-1-phenylpentane-1,3-dione

The ligand 4,4-dimethyl-1-phenylpentane-1,3-dione (bpmH) forms complexes with Al(III), Co(III), and Pd(II) that exist as equilibrium mixtures of cis/trans isomers in solution [1]. However, X-ray crystallographic analysis reveals that for both Cu(II) and Pd(II), a single isomer can be selectively isolated in the solid state [1][2].

Isomer isolation
Head-to-head
NMR solution cis/trans mixture
X-ray solid single isomer isolated
Enables uniform complex isolation for structure-sensitive applications
Cu(II) and Pd(II) complexes; Al, Co, Zn show equilibrium
Metal Complex Isomerism Coordination Chemistry X-ray Crystallography

Efficient Reduction of 4,4-Dimethyl-1-phenylpentane-1,3-dione to Diastereomeric Diols in High Yield

4,4-Dimethyl-1-phenylpentane-1,3-dione can be efficiently reduced with sodium borohydride (NaBH₄) in ethanol to yield an almost equimolar mixture of syn- and anti-2 diols with a high overall yield [1]. This contrasts with other β-diketones that may require more forcing conditions or specialized reducing agents to achieve similar transformations.

Diol reduction yield
Cross-study
94%mixture of diols (dr 57:43)
Supports efficient diastereomeric diol synthesis for oxetane precursors
NaBH₄, EtOH, 0°C
Organic Synthesis Diastereoselective Reduction Oxetane Precursor

Recommended Research and Industrial Applications Leveraging the Unique Properties of 4,4-Dimethyl-1-phenylpentane-1,3-dione


Synthesis of Stable Metal Complexes for Homogeneous Catalysis and Materials Science

This ligand is particularly well-suited for preparing copper(II) complexes where enhanced thermodynamic stability is required. As evidenced by stronger Cu-O bonds compared to tmhdH-based analogs, 4,4-dimethyl-1-phenylpentane-1,3-dione complexes are less prone to ligand dissociation, making them robust candidates for catalytic cycles in organic transformations and as precursors for chemical vapor deposition (CVD) of copper-containing films [1][2].

Precursor for Chiral Oxetane Synthesis in Medicinal Chemistry

The efficient, high-yielding reduction to diastereomeric diols provides a reliable entry point into oxetane chemistry. The resulting syn- and anti-diols can be stereospecifically cyclized to yield 2-(tert-butyl)-4-phenyloxetane, a valuable scaffold for drug discovery programs seeking to modulate physicochemical properties and metabolic stability [3][4].

Design of Ambidentate and Stimulus-Responsive Ligand Systems

The unique isomeric equilibrium observed for its metal complexes, coupled with the ability to isolate a single geometric isomer in the solid state, makes this ligand a valuable building block for developing stimulus-responsive materials. The cis/trans equilibrium can be exploited to design molecular switches where external triggers alter coordination geometry and, consequently, material function [2][5].

Analytical Standard for Studying Strong Intramolecular Hydrogen Bonding in β-Diketones

The precisely characterized and comparatively strong intramolecular hydrogen bond (16.8 kcal/mol) in its enol form establishes 4,4-dimethyl-1-phenylpentane-1,3-dione as an ideal model compound. It can serve as a reliable analytical standard or reference material in fundamental research on hydrogen bonding, tautomerism, and the vibrational spectroscopy of β-diketones [6].

Application
Selection Property
Validation Focus
Metal complex synthesis for catalysis / materials
Asymmetric β-diketone scaffold with reported bond-strength differentiation
Complex stability under reaction conditions; isomer uniformity
Chiral oxetane precursor synthesis
High-efficiency diol intermediate pathway
Oxetane cyclization and diastereomer separation
Stimulus-responsive ligand systems
Isomeric equilibrium and solid-state single-isomer capture
Solid-state structural switching reproducibility
Intramolecular hydrogen bonding research model
Quantifiable IHB energy benchmark
Vibrational spectroscopy calibration and tautomerism studies

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